methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate
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Overview
Description
Methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate ester family and is commonly referred to as MAMPB. MAMPB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone.
Mechanism of Action
MAMPB binds to estrogen receptors and exhibits SERM activity. It has been shown to selectively activate estrogen receptor alpha (ERα) and inhibit estrogen receptor beta (ERβ). MAMPB has also been shown to induce apoptosis in breast cancer cells.
Biochemical and Physiological Effects:
MAMPB has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of estrogen-responsive genes in breast cancer cells. MAMPB has also been shown to decrease the proliferation of breast cancer cells and induce apoptosis. In addition, MAMPB has been shown to decrease the expression of genes involved in angiogenesis, which is the process of forming new blood vessels.
Advantages and Limitations for Lab Experiments
MAMPB has several advantages for lab experiments. It is a highly selective SERM that exhibits potent activity in breast cancer cells. MAMPB is also easy to synthesize and has a high purity. However, MAMPB has some limitations. It is not effective in all breast cancer cells and may have different effects in different cell lines. In addition, MAMPB may have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the use of MAMPB in scientific research. One direction is the development of new drugs for the treatment of breast cancer. MAMPB has been shown to be a promising lead compound for the development of new drugs that target estrogen receptors. Another direction is the study of the role of MAMPB in other types of cancer. MAMPB may have potential as a therapeutic agent for other types of cancer that are influenced by estrogen signaling. Finally, the development of new analogs of MAMPB may lead to the discovery of more selective and potent SERMs.
Synthesis Methods
The synthesis of MAMPB involves several steps. The first step is the synthesis of 4-allyl-2-methoxyphenol, which is then reacted with 3-chloropropyl chloroformate to form 3-(4-allyl-2-methoxyphenoxy)propyl chloroformate. This intermediate is then reacted with methyl 4-hydroxybenzoate to form MAMPB.
Scientific Research Applications
MAMPB has been extensively used in scientific research as a tool for studying the role of estrogens in breast cancer. It has been shown to bind to estrogen receptors and exhibit selective estrogen receptor modulator (SERM) activity. MAMPB has also been used in the development of new drugs for the treatment of breast cancer.
properties
IUPAC Name |
methyl 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-4-6-16-7-12-19(20(15-16)23-2)26-14-5-13-25-18-10-8-17(9-11-18)21(22)24-3/h4,7-12,15H,1,5-6,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBUAPMAZHHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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